5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide
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Overview
Description
5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide is a heterocyclic compound that features a benzothiazole moiety fused with a thiophene ring and an amide linkage to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with thiophene-2-carboxylic acid derivatives. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with thiophene-2-carboxaldehyde in the presence of a base such as piperidine in ethanol.
Cyclization Reactions: Cyclization of 2-aminobenzenethiol with thiophene-2-carboxylic acid in the presence of dehydrating agents like polyphosphoric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzothiazole moiety can be reduced using hydrogenation techniques.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide involves interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole moiety and have similar biological activities.
N-phenylthiophene-2-carboxamides: These compounds share the thiophene and amide linkage but lack the benzothiazole moiety.
Uniqueness
5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide is unique due to its combined benzothiazole and thiophene structures, which confer distinct electronic properties and biological activities .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17(19-12-6-2-1-3-7-12)15-10-11-16(22-15)18-20-13-8-4-5-9-14(13)23-18/h1-11H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTKNHGMSLAVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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